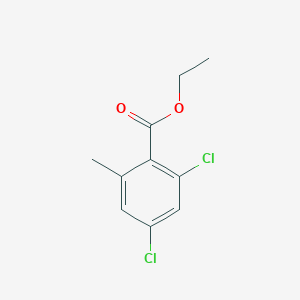

Ethyl 2,4-dichloro-6-methylbenzoate

Description

Properties

IUPAC Name |

ethyl 2,4-dichloro-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKFNTNQSXGOSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

The synthesis usually begins with 2,4-dihydroxy-6-methylbenzoic acid or its ethyl ester derivative (ethyl 2,4-dihydroxy-6-methylbenzoate), which can be obtained from natural sources or prepared via extraction and purification from plant materials such as Illicium difengpi or Peltigera aphthosa extracts.

Chlorination Step

Selective chlorination is performed to introduce chlorine atoms at the 2 and 4 positions of the aromatic ring. This step is critical and typically involves:

- Use of chlorinating agents such as thionyl chloride or other chlorinating reagents.

- Controlled temperature conditions to avoid over-chlorination or substitution at undesired positions.

- Possible use of catalysts or solvents that favor regioselective chlorination.

A representative chlorination protocol involves mixing the ethyl 2,4-dihydroxy-6-methylbenzoate with thionyl chloride under heating (around 60-65 °C) for several hours, followed by removal of excess reagents.

Esterification and Purification

Following chlorination, the compound is subjected to esterification if starting from the acid form, or purified directly if starting from the ester. The esterification involves:

- Reaction with ethanol under heating (80-85 °C) to form the ethyl ester.

- Removal of excess reagents and solvents by distillation or evaporation.

- Purification by silica gel column chromatography or recrystallization to achieve high purity (above 98%).

Detailed Example Procedure

An example synthesis adapted from related dichloro-ethyl benzoate derivatives is as follows:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Compound A + Concentrated H2SO4 + 65% HNO3 (0-2 °C) | Nitration or functional group modification to prepare intermediate compound B | ~93.7% yield, 98.2% purity |

| 2 | Compound B + Pyridine + Water + KMnO4 (85-90 °C) | Oxidation step to obtain compound C | - |

| 3 | Compound C + Thionyl chloride (60-65 °C) | Chlorination step to introduce chlorine atoms | - |

| 4 | Removal of SOCl2 + Addition of ethanol (80-85 °C) | Esterification step to form ethyl ester | - |

| 5 | Purification by column chromatography | Isolation of ethyl 2,4-dichloro-6-methylbenzoate | High purity product |

Note: The exact intermediates (compound A, B, C) correspond to specific substituted benzoates in the synthetic pathway.

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Effect on Reaction Outcome |

|---|---|---|

| Temperature (chlorination) | 60-65 °C | Ensures selective chlorination without decomposition |

| Temperature (esterification) | 80-85 °C | Promotes efficient ester formation |

| Molar ratios (compound to thionyl chloride) | 1:5 | Ensures complete chlorination |

| Reaction time (chlorination) | 3-5 hours | Sufficient for full substitution |

| Reaction time (esterification) | 22-25 hours | Ensures complete ester formation |

| Solvent | Ethanol (for esterification) | Provides ethyl group for ester formation |

Analytical and Purity Data

- Purity of the final ethyl 2,4-dichloro-6-methylbenzoate product typically exceeds 98%, confirmed by thin-layer chromatography (TLC) and column chromatography.

- Yield ranges are generally high (>90%) when reaction parameters are optimized.

- Spectroscopic methods such as NMR and IR spectroscopy are used to confirm the substitution pattern and ester formation.

Comparative Notes on Preparation Methods

- The method involving thionyl chloride chlorination followed by ethanol esterification is preferred due to its simplicity, high yield, and ease of control.

- Alternative methods involving direct chlorination of the acid or other intermediates may require harsher conditions or lead to lower selectivity.

- Use of potassium permanganate oxidation in intermediate steps can be employed for functional group transformations but is less common for direct preparation of this ester.

Summary Table of Preparation Method

| Step No. | Process Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nitration/functionalization | Compound A, H2SO4, 65% HNO3, 0-2 °C | Intermediate compound B |

| 2 | Oxidation | Compound B, KMnO4, pyridine, water, 85-90 °C | Intermediate compound C |

| 3 | Chlorination | Compound C, thionyl chloride, 60-65 °C | Chlorinated intermediate |

| 4 | Esterification | Ethanol, 80-85 °C | Ethyl ester formation |

| 5 | Purification | Column chromatography | Pure ethyl 2,4-dichloro-6-methylbenzoate |

Research Findings and Practical Considerations

- The synthetic route is designed to minimize steps and maximize yield and purity.

- Reaction conditions are mild enough to prevent degradation of sensitive functional groups.

- The use of thionyl chloride is effective but requires careful handling due to its corrosive nature.

- The esterification step benefits from prolonged heating to ensure complete conversion.

- Purification by silica gel chromatography is essential to remove unreacted starting materials and side products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloro-6-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield 2,4-dichloro-6-methylbenzoic acid and ethanol.

Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions, forming 2,4-dichloro-6-methylbenzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as typical reagents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives of ethyl 2,4-dichloro-6-methylbenzoate.

Hydrolysis: 2,4-dichloro-6-methylbenzoic acid and ethanol.

Oxidation: 2,4-dichloro-6-methylbenzoic acid.

Scientific Research Applications

Scientific Research Applications

-

Antimicrobial Activity

Ethyl 2,4-dichloro-6-methylbenzoate has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. A study published in the Brazilian Journal of Microbiology highlights the potential of benzoate derivatives as effective antimicrobial agents against various pathogens, suggesting that ethyl 2,4-dichloro-6-methylbenzoate may also possess similar properties . -

Synthesis of Bioactive Compounds

This compound serves as a valuable intermediate in the synthesis of bioactive molecules. Its structure allows for modification and functionalization, making it suitable for producing derivatives with enhanced biological activities. For instance, derivatives of dichlorobenzoates have been synthesized for use in pharmaceuticals and agrochemicals . -

Plant Growth Regulation

Research indicates that chlorinated benzoates can influence plant growth and development. Ethyl 2,4-dichloro-6-methylbenzoate may be explored for its potential as a plant growth regulator due to its structural similarity to known growth-promoting substances .

Case Study 1: Antimicrobial Screening

A comprehensive study conducted on various lichen metabolites revealed that derivatives of ethyl 2,4-dichloro-6-methylbenzoate exhibited potent antimicrobial activity against gram-positive and gram-negative bacteria. The study utilized agar diffusion methods to evaluate the effectiveness of these compounds, showing promising results that warrant further investigation into their potential as natural preservatives .

Case Study 2: Synthesis of Novel Compounds

In a synthetic chemistry project aimed at developing new pharmaceuticals, researchers utilized ethyl 2,4-dichloro-6-methylbenzoate as a precursor to synthesize novel anti-inflammatory agents. The reaction pathways involved esterification and subsequent chlorination steps, leading to compounds with improved efficacy compared to existing drugs .

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The chlorine atoms and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2,4-Dihydroxy-6-Methylbenzoate

Molecular Formula : C₁₀H₁₂O₄

Molecular Weight : 196.20 g/mol

Substituents : Hydroxyl (-OH) groups at 2- and 4-positions; methyl at 6-position.

Key Differences :

- The replacement of chlorine with hydroxyl groups drastically alters polarity and acidity. The dihydroxy derivative is more hydrophilic, with a lower logP (octanol-water partition coefficient) compared to the dichloro analog.

- Synthesis : Unlike chlorinated esters, dihydroxy derivatives may require protective group strategies to prevent undesired oxidation or side reactions during esterification .

- Physical State : Reported as an oily product post-recrystallization, contrasting with the crystalline solid typical of chlorinated benzoates .

Methyl 2,4-Dichloro-6-Methylbenzoate

Molecular Formula : C₉H₈Cl₂O₂

Molecular Weight : 219.07 g/mol

Substituents : Methyl ester group instead of ethyl.

Key Differences :

- The shorter alkyl chain (methyl vs. ethyl) reduces molecular weight and may lower boiling points.

- Synthetic Scalability: Methyl esters are often easier to synthesize due to the volatility of methanol, but ethyl esters may offer better stability in long-term storage .

2,4-Dichlorophenoxy Acetate

Molecular Formula: C₈H₆Cl₂O₃ Molecular Weight: 221.04 g/mol Substituents: Phenoxy acetate backbone with chlorine at 2- and 4-positions. Key Differences:

- The phenoxy group introduces an ether linkage, increasing flexibility compared to the rigid benzoate structure. This may influence binding interactions in biological targets.

- Synthesis: Both compounds employ sulfuric acid-catalyzed esterification, but reaction times and yields vary. For example, 2,4-dichlorophenoxy acetate requires 4 hours of reflux, whereas ethyl 2,4-dichloro-6-methylbenzoate may necessitate optimized conditions due to steric hindrance from the 6-methyl group .

Data Table: Comparative Analysis of Structural Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Physical State | Key Properties |

|---|---|---|---|---|---|

| Ethyl 2,4-dichloro-6-methylbenzoate | C₁₀H₁₀Cl₂O₂ | 233.09 | 2,4-Cl; 6-CH₃ | Crystalline solid | High lipophilicity, stable |

| Ethyl 2,4-dihydroxy-6-methylbenzoate | C₁₀H₁₂O₄ | 196.20 | 2,4-OH; 6-CH₃ | Oily liquid | Hydrophilic, acidic |

| Methyl 2,4-dichloro-6-methylbenzoate | C₉H₈Cl₂O₂ | 219.07 | 2,4-Cl; 6-CH₃; methyl ester | Not reported | Lower boiling point |

| 2,4-Dichlorophenoxy acetate | C₈H₆Cl₂O₃ | 221.04 | 2,4-Cl; phenoxy acetate | Crystalline solid | Flexible backbone, agrochemical use |

Biological Activity

Ethyl 2,4-dichloro-6-methylbenzoate (CAS#: 1803805-35-7) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.

- Molecular Formula : C₁₀H₁₀Cl₂O₂

- Molecular Weight : 233.09 g/mol

- Structure : Contains two chlorine atoms and a methyl group on a benzoate backbone.

Ethyl 2,4-dichloro-6-methylbenzoate exhibits various biological activities, primarily through its interaction with cellular pathways:

- Cytotoxicity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It induces apoptosis in tumor cells by activating caspase pathways, leading to programmed cell death.

- Antimicrobial Activity : It has demonstrated inhibitory effects against certain bacterial strains, suggesting potential applications in antimicrobial therapies.

Cytotoxic Activity

A significant study evaluated the cytotoxic effects of ethyl 2,4-dichloro-6-methylbenzoate on different cancer cell lines. The results indicated:

| Cell Line | IC50 (µg/ml) |

|---|---|

| Hep-2 (Laryngeal) | 31.2 |

| MCF-7 (Breast) | 70.3 |

| 786-0 (Kidney) | 47.5 |

| B16-F10 (Melanoma) | 64.8 |

| Vero (Non-cancerous) | 28.1 |

These findings suggest that ethyl 2,4-dichloro-6-methylbenzoate has a selective cytotoxic effect on cancer cells while exhibiting lower toxicity towards non-cancerous cells .

Antimicrobial Studies

In vitro studies have indicated that ethyl 2,4-dichloro-6-methylbenzoate possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be effective at concentrations as low as 50 µg/ml, indicating its potential as a natural antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of ethyl 2,4-dichloro-6-methylbenzoate, a comparison with related compounds was conducted:

| Compound Name | IC50 (µg/ml) | Primary Activity |

|---|---|---|

| Ethyl Orsellinate | 31.2 | Antitumor |

| Ethyl 2,6-Dichloro-4-Methylphenylacetate | 45.0 | Antimicrobial |

| Ethyl 2,4-Dichloro-5-Pyrimidinecarboxylate | 60.0 | Cytotoxic |

This table highlights that while ethyl 2,4-dichloro-6-methylbenzoate is effective against cancer cells, other compounds may exhibit broader antimicrobial properties or different mechanisms of action .

Q & A

Basic Research Questions

Q. What are reliable synthetic pathways for Ethyl 2,4-dichloro-6-methylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves esterification of 2,4-dichloro-6-methylbenzoic acid using ethanol in the presence of a catalytic acid (e.g., sulfuric acid). For example, dissolve 0.01 moles of the benzoic acid derivative in methanol, add 1 ml conc. H₂SO₄, and reflux for 4 hours. Work-up includes precipitation in ice water, filtration, and recrystallization from ethanol . To optimize yields, consider varying solvent polarity (e.g., DMF for higher solubility) or alternative catalysts like potassium carbonate in nucleophilic substitution reactions, as demonstrated in analogous benzoate syntheses .

Q. How can structural characterization of Ethyl 2,4-dichloro-6-methylbenzoate be performed to ensure purity and confirm molecular geometry?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR/IR : Use -NMR to confirm ester group formation (δ ~4.3 ppm for ethyl CH₂) and chlorinated/methyl substituents. IR can validate C=O stretching (~1700 cm⁻¹) .

- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry and assess crystallographic disorder. For example, ORTEP-3 can generate thermal ellipsoid plots to visualize atomic positions .

Q. What safety protocols are critical when handling Ethyl 2,4-dichloro-6-methylbenzoate in laboratory settings?

- Methodological Answer : Follow hazard guidelines for chlorinated aromatic esters:

- Inhalation : Use fume hoods; if exposed, administer artificial respiration and seek medical attention .

- Synthesis waste : Neutralize acidic byproducts (e.g., H₂SO₄) before disposal.

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties or reaction mechanisms of Ethyl 2,4-dichloro-6-methylbenzoate?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model chlorinated aromatic systems. Basis sets like 6-311++G(d,p) are recommended for halogenated compounds. Validate results against experimental ionization potentials or bond dissociation energies, as demonstrated in Becke’s thermochemical studies (average deviation: 2.4 kcal/mol) . For correlation-energy calculations, integrate the Colle-Salvetti formula with gradient corrections to improve accuracy .

Q. What experimental strategies resolve contradictions between computational predictions and observed spectroscopic data for this compound?

- Methodological Answer :

- Parameter tuning : Adjust DFT functionals (e.g., include dispersion corrections) if calculated -NMR shifts deviate >5 ppm from experimental values.

- Solvent effects : Simulate solvent interactions (e.g., PCM model) to reconcile theoretical vs. observed UV-Vis spectra.

- Cross-validation : Compare multiple methods (e.g., MP2 vs. DFT) for vibrational frequency analysis .

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during X-ray structure determination of Ethyl 2,4-dichloro-6-methylbenzoate derivatives?

- Methodological Answer : For disordered structures:

- Use SHELXD for phase refinement and SHELXE for density modification.

- Apply TWINLAW to handle twinning. If thermal motion obscures methyl/chloro groups, refine anisotropic displacement parameters with restraints .

Q. What chromatographic techniques are optimal for purifying Ethyl 2,4-dichloro-6-methylbenzoate from complex reaction mixtures?

- Methodological Answer : Use silica gel column chromatography with gradient elution (e.g., petroleum ether/dichloromethane 4:1 v/v) . For HPLC, employ a C18 column and acetonitrile/water mobile phase (70:30), monitoring at 254 nm. Validate purity via GC-MS or high-resolution mass spectrometry.

Data Analysis and Reporting

Q. How should researchers statistically validate reproducibility in synthetic yields or spectroscopic measurements?

- Methodological Answer : Perform triplicate experiments and report mean ± standard deviation. Use Student’s t-test to compare yields under varying conditions (e.g., catalyst type). For spectral data, apply principal component analysis (PCA) to cluster replicates and identify outliers .

Q. What criteria determine the selection of computational methods for mechanistic studies involving Ethyl 2,4-dichloro-6-methylbenzoate?

- Methodological Answer : Prioritize methods based on:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.